3-Methylpent-4-yne-1,3-diol
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Overview
Description
3-Methylpent-4-yne-1,3-diol is an organic compound characterized by the presence of a triple bond between the fourth and fifth carbon atoms and hydroxyl groups attached to the first and third carbon atoms. This compound belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpent-4-yne-1,3-diol can be achieved through various methods. One common approach involves the reaction of 3-methyl-1-pentyne with formaldehyde in the presence of a base, followed by hydrolysis to yield the desired diol. Another method includes the use of acetylene derivatives and subsequent functional group transformations to introduce the hydroxyl groups at the appropriate positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include catalytic hydrogenation, oxidation, and other chemical transformations to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methylpent-4-yne-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for hydroxyl group substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
3-Methylpent-4-yne-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methylpent-4-yne-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the triple bond can participate in addition reactions. These interactions can modulate enzyme activity, cellular signaling pathways, and other biological processes.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-pentyne: Lacks the hydroxyl groups present in 3-Methylpent-4-yne-1,3-diol.
3-Methyl-1-penten-4-yn-3-ol: Contains a similar structure but with different functional groups.
3-Methyl-1-pentyn-3-ol: Similar alkyne structure with a hydroxyl group at a different position.
Uniqueness
This compound is unique due to the presence of both hydroxyl groups and a triple bond, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for versatile applications in various fields of research and industry.
Biological Activity
3-Methylpent-4-yne-1,3-diol is an organic compound with notable structural features, including a triple bond and hydroxyl groups. This unique combination of functional groups makes it a subject of interest in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C6H10O2. Its structure includes:
- Hydroxyl Groups : Located on the first and third carbon atoms.
- Triple Bond : Present between the fourth and fifth carbon atoms.
This configuration allows for diverse chemical reactivity, which can influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The triple bond may also participate in addition reactions, further influencing cellular signaling pathways.
Potential Biological Targets
Research indicates that compounds with similar structures often exhibit interactions with:
- Enzymes : Potential inhibition or activation.
- Cellular Receptors : Modulation of signaling pathways.
- Microbial Targets : Antimicrobial properties.
Antitumor Activity
Recent studies have demonstrated that derivatives of similar alkyne-containing compounds exhibit significant antiproliferative effects on cancer cell lines. For instance, a study highlighted the synthesis of dihydrofurofuranone derivatives from alkyne diols that showed promising antitumor activity against aggressive breast cancer cell lines (MDA-MB-231 and MDA-MB-468) while being non-toxic to normal cells .
Enzymatic Interactions
The compound's hydroxyl groups suggest potential interactions with protein tyrosine phosphatases (PTP), which are critical in regulating cellular processes. A computational study identified several inhibitors targeting PTP1B that could lead to therapeutic advancements for obesity-related comorbidities .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Type | Unique Features |
---|---|---|
3-Methylpent-4-yne-1,2-diol | Alkyne & Diol | Hydroxyl groups on different carbons |
3-Methyl-1-penten-4-yn-3-ol | Alkyne & Alcohol | Dual functional groups (alkyne and alcohol) |
2-Ethinylbutanol | Alkyne & Alcohol | Different carbon skeleton but similar functional groups |
The presence of both hydroxyl and alkyne functionalities in this compound allows for versatile reactivity patterns not commonly found in other compounds.
Synthesis and Application
One notable study involved the synthesis of 5-chloro derivatives of this compound, which were subsequently tested for their biological activity. The results indicated potential applications in drug development due to their unique reactivity profiles .
Antimicrobial Potential
Another case study focused on the antimicrobial properties of acetylenic alcohols similar to this compound. These studies suggested that such compounds could inhibit microbial growth through enzyme inhibition or disruption of cellular processes .
Properties
Molecular Formula |
C6H10O2 |
---|---|
Molecular Weight |
114.14 g/mol |
IUPAC Name |
3-methylpent-4-yne-1,3-diol |
InChI |
InChI=1S/C6H10O2/c1-3-6(2,8)4-5-7/h1,7-8H,4-5H2,2H3 |
InChI Key |
GGQYQDHVPNLDSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)(C#C)O |
Origin of Product |
United States |
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